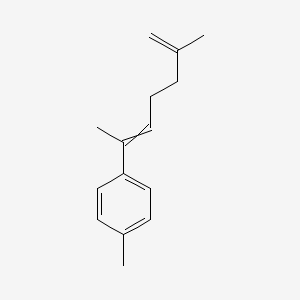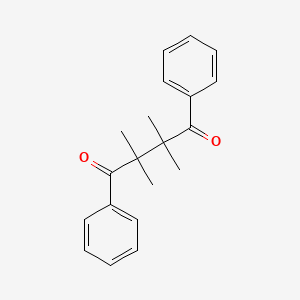
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is an organic compound with the molecular formula C18H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes two phenyl rings and four methyl groups attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione typically involves the reaction of acetophenone with isobutyraldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired diketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield the corresponding diol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying diketone reactivity.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl rings may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has a similar tetramethyl structure but differs in the position and type of functional groups.
2,2,3,3-Tetramethylbutane: While it shares the tetramethyl structure, it lacks the phenyl rings and diketone functional groups.
Uniqueness
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is unique due to its combination of phenyl rings and diketone functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
34733-56-7 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethyl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C20H22O2/c1-19(2,17(21)15-11-7-5-8-12-15)20(3,4)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
SQLUYFRLFAUJQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=CC=C1)C(C)(C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
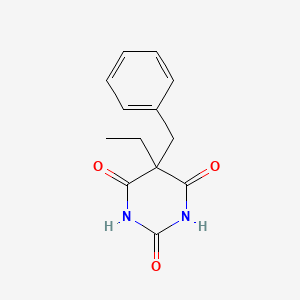
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
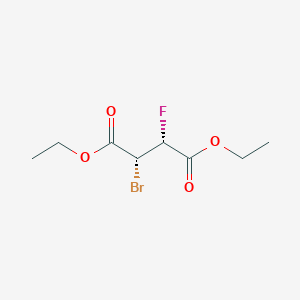
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
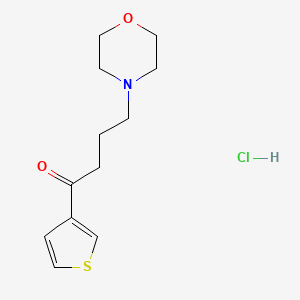

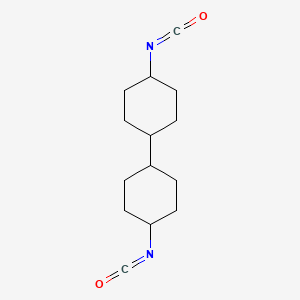
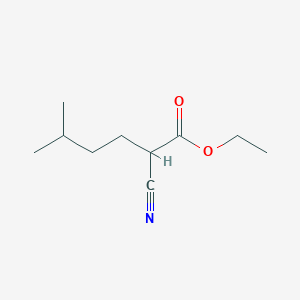
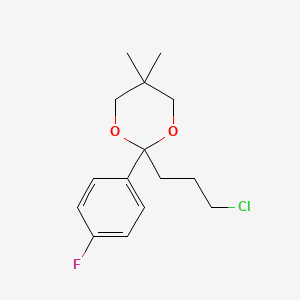
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
